molecular formula C12H10FN5 B2451332 N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2310205-63-9

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2451332
CAS RN: 2310205-63-9
M. Wt: 243.245
InChI Key: SXWWSQPLXLRWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study reported the synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), a compound with a similar structure .

Scientific Research Applications

Fluorescent Molecules

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used to study the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The compound, when bearing simple aryl groups, allows good solid-state emission intensities . This makes it possible to design solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes based on this compound decreased by 89–94% . This indicates a very good photobleaching performance .

4. Tumor Imaging with Positron Emission Tomography The compound has been used in the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with Positron Emission Tomography . The radiolabeled probes showed higher uptake by S180 tumor cells .

Fungicidal Activity

Pyrimidinamine derivatives, which include this compound, have been considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . They have been found to have excellent fungicidal activity .

6. Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 The compound has been selected for clinical evaluation as a novel negative allosteric modulator of metabotropic glutamate receptor subtype 5 .

properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-8-6-12(18-11(16-8)4-5-15-18)17-10-3-2-9(13)7-14-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWSQPLXLRWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-2-amine

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